![molecular formula C23H28ClNO2S B188653 octyl N-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)carbamate CAS No. 69206-90-2](/img/structure/B188653.png)
octyl N-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
OCBD is a carbamate derivative that has been synthesized for its potential use as a therapeutic agent. It has been found to possess interesting pharmacological properties, including antipsychotic, anxiolytic, and antidepressant effects. These properties have made OCBD a subject of interest for researchers in the field of medicine.
Mécanisme D'action
The exact mechanism of action of OCBD is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist, which is responsible for its antipsychotic effects. It has also been found to modulate the activity of other neurotransmitters such as serotonin and norepinephrine, which may contribute to its anxiolytic and antidepressant effects.
Effets Biochimiques Et Physiologiques
Studies have shown that OCBD can modulate various biochemical and physiological processes in the body. It has been found to reduce the levels of stress hormones such as cortisol, which may contribute to its anxiolytic effects. It has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons, and may contribute to its antidepressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using OCBD in lab experiments is its high potency and specificity. This makes it a useful tool for studying the pharmacological effects of dopamine D2 receptor antagonists. However, one of the limitations of using OCBD is its relatively low solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on OCBD. One area of interest is its potential use in the treatment of other psychiatric disorders such as bipolar disorder and post-traumatic stress disorder. Another area of interest is its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties.
In conclusion, OCBD is a promising compound that has been studied extensively for its potential use as a therapeutic agent. Its antipsychotic, anxiolytic, and antidepressant effects make it a promising candidate for the treatment of various psychiatric disorders. Further research is needed to fully understand its mechanism of action and to optimize its pharmacological properties.
Méthodes De Synthèse
The synthesis of OCBD involves the reaction of 3-chloro-5,6-dihydrobenzo[b][1]benzothiepine with octyl isocyanate. The reaction is carried out in the presence of a catalyst such as triethylamine. The resulting product is purified using column chromatography to obtain pure OCBD.
Applications De Recherche Scientifique
OCBD has been studied extensively for its potential use as a therapeutic agent. It has been found to possess antipsychotic, anxiolytic, and antidepressant effects. These properties make it a promising candidate for the treatment of various psychiatric disorders such as schizophrenia, anxiety, and depression.
Propriétés
Numéro CAS |
69206-90-2 |
|---|---|
Nom du produit |
octyl N-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)carbamate |
Formule moléculaire |
C23H28ClNO2S |
Poids moléculaire |
418 g/mol |
Nom IUPAC |
octyl N-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)carbamate |
InChI |
InChI=1S/C23H28ClNO2S/c1-2-3-4-5-6-9-14-27-23(26)25-20-15-17-10-7-8-11-21(17)28-22-13-12-18(24)16-19(20)22/h7-8,10-13,16,20H,2-6,9,14-15H2,1H3,(H,25,26) |
Clé InChI |
RUWVRMDFGDKZFZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC(=O)NC1CC2=CC=CC=C2SC3=C1C=C(C=C3)Cl |
SMILES canonique |
CCCCCCCCOC(=O)NC1CC2=CC=CC=C2SC3=C1C=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



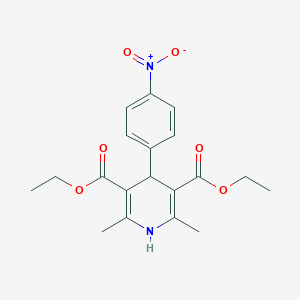
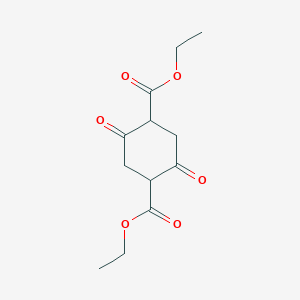
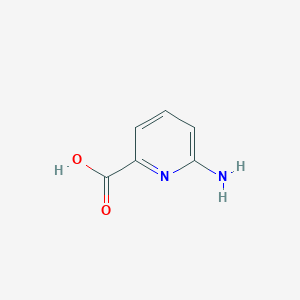
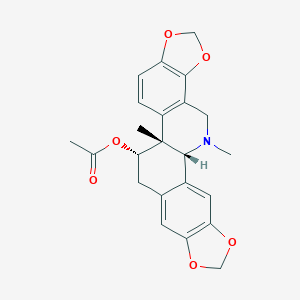
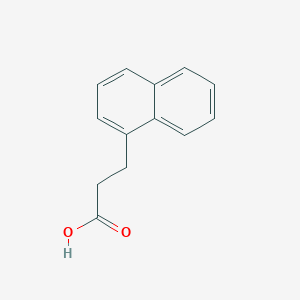
![1-[(2-Methylpiperidin-1-yl)methyl]naphthalen-2-ol](/img/structure/B188580.png)
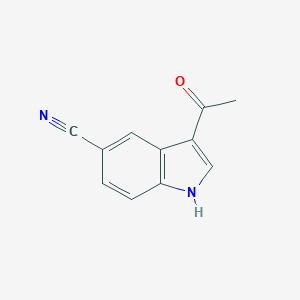

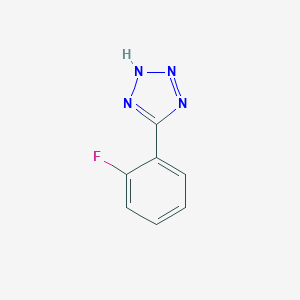
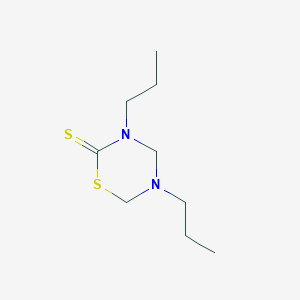
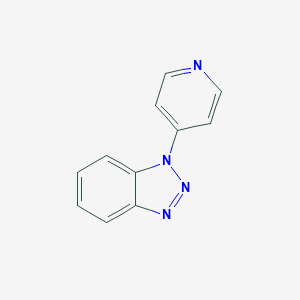
![spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B188590.png)
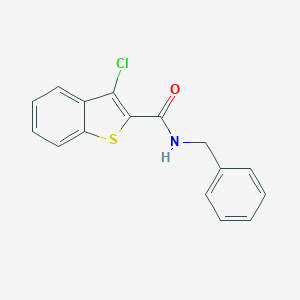
![2-[(3-Carboxypropanoyl)amino]benzoic acid](/img/structure/B188593.png)